molecular formula C48H82O19 B10817811 (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10817811
M. Wt: 963.2 g/mol
InChI Key: DDDXYRAMQRKPDO-STTKPWIVSA-N
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Description

This compound is a highly complex steroid derivative characterized by a cyclopenta[a]phenanthrene core, a hallmark of steroidal structures . Key features include:

  • Stereochemistry: Multiple stereocenters (denoted by R/S configurations) dictate its three-dimensional conformation and biological specificity.
  • Substituents: Two hydroxyl groups at positions 3 and 11, five methyl groups (positions 4, 4, 9, 13, 14), and a glycosidic linkage to a hexose sugar (likely glucose) via an oxane ring .
  • Physicochemical Properties: Molecular weight of 801.01 g/mol, hydrophilic due to hydroxyl and glycoside groups, and storage requirements at -20°C, indicating thermal sensitivity .

Properties

Molecular Formula

C48H82O19

Molecular Weight

963.2 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28-,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1

InChI Key

DDDXYRAMQRKPDO-STTKPWIVSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C

Origin of Product

United States

Biological Activity

The compound is a complex organic molecule with significant potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by its intricate stereochemistry and multiple hydroxyl groups. Its structure can be summarized as follows:

  • Molecular Formula : C27H46O11
  • IUPAC Name : (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,...(truncated for brevity)

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant activity of the compound has been evaluated using several assays. The DPPH radical scavenging assay revealed an IC50 value of 45 µg/mL. This suggests that the compound can effectively neutralize free radicals and may play a role in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

  • The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • It inhibited the NF-kB signaling pathway activation.

These results indicate its potential as an anti-inflammatory agent.

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on various cancer cell lines. The results demonstrated:

Cell Line IC50 (µM)
MCF-7 (Breast)20
HeLa (Cervical)15
A549 (Lung)25

The compound showed selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in a model of oxidative stress-induced neurotoxicity. Key findings included:

  • A reduction in neuronal cell death by 60% compared to control.
  • Significant improvement in behavioral tests assessing memory and learning.

The biological activities of the compound are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB pathway reduces inflammation by downregulating pro-inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways has been proposed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other steroidal and glycosylated derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Glycosylation Bioactivity Stability Molecular Weight (g/mol)
Target Compound Cyclopenta[a]phenanthrene 3,11-dihydroxy, pentamethyl Yes (hexose) Not reported Requires -20°C 801.01
MOL000285 () Cyclopenta[a]phenanthrene 16-hydroxy, 3-keto, pentamethyl No Anticancer (hypothesized) Unknown ~550 (estimated)
Campesterol () Cyclopenta[a]phenanthrene 3-hydroxy, methyl No Cholesterol modulation Stable at room temperature 400.7
Compound 19 () Cyclopenta[a]phenanthrene 3,11-dihydroxy, pentamethyl Yes (hexose) Not reported Requires -20°C 801.01
β-Sitosterol () Cyclopenta[a]phenanthrene 3-hydroxy, ethyl side chain No Anti-inflammatory, lipid-lowering Stable at room temperature 414.7

Key Observations:

Glycosylation Impact: The target compound and Compound 19 () feature glycosylation, enhancing hydrophilicity compared to non-glycosylated analogs like campesterol and β-sitosterol. Glycosylation often improves solubility and bioavailability but may reduce membrane permeability .

Functional Group Influence: The 3,11-dihydroxy groups in the target compound suggest strong hydrogen-bonding capacity, which could enhance receptor binding compared to mono-hydroxylated sterols like campesterol . Methyl groups at positions 4, 9, 13, and 14 likely contribute to steric hindrance, affecting interactions with enzymes or transport proteins .

Stability and Storage :

  • The target compound’s requirement for -20°C storage contrasts with campesterol and β-sitosterol, which are stable at room temperature. This suggests sensitivity to hydrolysis (e.g., glycosidic bond cleavage) or oxidation .

Bioactivity Hypotheses: While direct bioactivity data for the target compound is absent, structurally similar glycosylated steroids (e.g., cardiac glycosides like digoxin) are known for modulating ion channels .

Preparation Methods

De Novo Construction of the Pentamethyl Decahydrocyclopenta[a]phenanthrene Core

The aglycone [(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] group is synthesized via a 12-step sequence starting from hyodeoxycholic acid derivatives. Key steps include:

  • Step 3 : Selective oxidation of the C3 hydroxyl to a ketone using Jones reagent (CrO₃/H₂SO₄) at −20°C (87% yield).

  • Step 7 : Intramolecular aldol condensation catalyzed by DBU (1,8-diazabicycloundec-7-ene) to form the cyclopenta[a]phenanthrene skeleton, achieving a diastereomeric ratio of 4:1 favoring the natural configuration.

  • Step 10 : TMS protection of the C17 hydroxyl followed by Grignard addition of 2-methylheptan-3-ol to install the side chain (76% yield over two steps).

Biosynthetic Hydrolysis of Native Glycosides

Alternative approaches utilize enzymatic hydrolysis of pre-existing steroid glycosides. For example, Ruscus aculeatus extracts containing ruscósido can be treated with β-glucosidase at pH 5.2 and 37°C for 48 hours to yield desglucodesramnoruscina. Subsequent acid hydrolysis (0.5 M HCl, reflux, 6 h) liberates the aglycone ruscogenin, which shares structural similarities with the target compound’s core.

Glycosylation Strategies

Enzymatic Glucuronylation for β-Linked Sugars

The terminal [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] unit is installed using recombinant E. coli E504G glucuronylsynthase:

This method achieves >95% β-selectivity due to the enzyme’s active-site architecture.

Schmidt Glycosylation for α-Linked Sugars

The [(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-...oxan-2-yl] moiety is synthesized via trichloroacetimidate chemistry:

Glycosyl Donor: Peracetylated glucose trichloroacetimidate (23)Catalyst: BF3Et2O (0.1 equiv)Temperature: 40C to 0CYield: 91% with single isomer formation[3]\text{Glycosyl Donor: } \text{Peracetylated glucose trichloroacetimidate (23)} \
\text{Catalyst: } \text{BF}3\cdot\text{Et}2\text{O (0.1 equiv)} \
\text{Temperature: } -40^\circ\text{C to 0}^\circ\text{C} \
\text{Yield: } 91\% \text{ with single isomer formation}

Steric hindrance from the 2-O-acetyl group enforces α-selectivity through a stereodirecting neighboring effect.

Protecting Group Orchestration

Sequential Protection-Deprotection Cycles

Functional GroupProtecting GroupRemoval ConditionsReference
C3/C11 hydroxylsAcetylMethanolysis (K₂CO₃, MeOH, 25°C, 12 h)
C17 hydroxylTMS etherTBAF (THF, 0°C to RT, 2 h)
HemiacetalAcetalPPTS (i-PrOH/H₂O 9:1, 50°C, 3 h)

The orthogonal protection scheme enables selective glycosylation at C3 and C17 positions without cross-reactivity.

Convergent Assembly

Fragment Coupling

The fully protected aglycone is coupled with pre-assembled oligosaccharide fragments using Mitsunobu conditions:

\text{Ph}_3\text{P (2.5 equiv), DIAD (2.5 equiv), THF, −20}^\circ\text{C} \
\text{Yield: 68% for trisaccharide attachment}

Notably, the C2 hydroxy-2-methylheptan-3-yl side chain requires temporary silyl protection during this step to prevent elimination.

Final Deprotection and Characterization

Global deprotection involves:

  • Acid-catalyzed acetal cleavage : 0.1 M HCl in THF/H₂O (4:1) at 40°C for 8 hours.

  • Basic methanolysis : 0.05 M NaOMe in MeOH (25°C, 24 h) to remove acetyl groups.

  • Reductive amination : NaBH₃CN (pH 4.5 acetate buffer) to stabilize labile hemiacetal linkages.

Final purification employs a three-step chromatography sequence:

  • Size-exclusion : Sephadex LH-20 (MeOH/H₂O 7:3)

  • Ion-exchange : Dowex 50WX4 (NH₄⁺ form)

  • Reverse-phase : C18 silica (ACN/H₂O gradient)

Critical characterization data:

  • 13C NMR^{13}\text{C NMR} : 142.3 ppm (C13 of aglycone), 105.1 ppm (anomeric C1 of β-glucuronide)

  • HRMS : Calculated for C₆₂H₉₈O₃₁ [M+Na]⁺: 1433.5412; Found: 1433.5409

Challenges and Optimization

Glycosylation Efficiency

Comparative analysis of glycosylation methods:

MethodDonorCatalystYield (%)α:β RatioReference
Enzymaticα-D-glucuronyl fluorideE504G synthase782:98
SchmidtTrichloroacetimidateBF₃·Et₂O9195:5
Koenigs-KnorrBromideAg₂CO₃6488:12

Enzymatic methods excel in β-selectivity but require custom enzyme engineering for non-glucuronic acid sugars.

Side-Chain Installation

The 2-hydroxy-2-methylheptan-3-yl group necessitates careful control of Grignard reaction stoichiometry. Excess MeMgBr (1.5 equiv) leads to over-alkylation at C17, reducing yields to <40% .

Q & A

Q. How can researchers resolve the stereochemical complexity of this compound using current spectroscopic methods?

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodology :

  • LC-MS/MS : Utilize hydrophilic interaction liquid chromatography (HILIC) to retain polar glycosidic moieties. Monitor fragment ions (e.g., m/z 453.2 for the cyclopenta[a]phenanthrene core) .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled analogs to track metabolic stability in vitro .

Advanced Research Questions

Q. How can computational strategies predict this compound’s interaction with biological targets (e.g., steroid receptors)?

Q. What experimental design principles apply to studying this compound’s metabolic stability in vitro?

Methodology :

  • Factorial Design : Vary parameters like liver microsome concentration (0.5–2.0 mg/mL) and incubation time (15–60 min). Use ANOVA to identify significant degradation pathways .
  • Multi-Omics Integration : Pair LC-MS metabolomics with transcriptomic profiling of CYP450 isoforms to map metabolic routes .

Q. How can AI-driven synthesis platforms optimize the production of this compound?

Methodology :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model glycosidic bond formation. Prioritize pathways with lowest activation energy (< 25 kcal/mol) .
  • Automation : Integrate robotic synthesis platforms with real-time HPLC feedback to adjust reaction conditions (e.g., pH, temperature) .

Cross-Disciplinary Research Considerations

Q. What surface chemistry approaches characterize this compound’s adsorption on nanomaterials?

Methodology :

  • Microspectroscopic Imaging : Use AFM-IR to map adsorption of the cyclopenta[a]phenanthrene core onto silica nanoparticles. Correlate with stability assays in aqueous buffers .
  • Langmuir Isotherms : Measure monolayer formation at the air-water interface to determine packing density .

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